

N-phenylpyrrolidin-3-amine chemical and physical properties

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Compound of Interest

Compound Name: *N-phenylpyrrolidin-3-amine*

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An In-depth Technical Guide to the Synthesis, Properties, and Applications of **N-phenylpyrrolidin-3-amine**

Executive Summary: The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved drugs.^[1] Its non-planar, saturated structure provides three-dimensional diversity crucial for specific interactions with biological targets.^[2] This guide focuses on **N-phenylpyrrolidin-3-amine**, a versatile building block for drug discovery. We will delve into its physicochemical properties, explore robust synthetic strategies, outline a comprehensive characterization workflow, and discuss its applications in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development scientists, providing both foundational knowledge and field-proven insights from a senior application scientist's perspective.

Introduction: The **N-phenylpyrrolidin-3-amine** Scaffold

The nomenclature "**N-phenylpyrrolidin-3-amine**" can be ambiguous. It is critical to distinguish between two constitutional isomers, as the position of the phenyl group dictates the molecule's chemical properties and its potential as a synthetic intermediate.

- Isomer A: 1-Phenylpyrrolidin-3-amine (CAS 18471-41-5): The phenyl group is attached to the nitrogen atom of the pyrrolidine ring.^[3]

- Isomer B: Phenyl-pyrrolidin-3-yl-amine or 3-(Phenylamino)pyrrolidine (CAS 17741-13-8): The phenyl group is attached to the exocyclic amine at the 3-position of the pyrrolidine ring.[4]

This guide will focus exclusively on Isomer B, 3-(Phenylamino)pyrrolidine, as its structure offers a secondary amine linkage that is highly valuable for further functionalization in drug discovery programs.

Isomer B: 3-(Phenylamino)pyrrolidine
(Focus of this Guide)

b

Isomer A: 1-Phenylpyrrolidin-3-amine

a

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Figure 1: Chemical structures of the two isomers of **N-phenylpyrrolidin-3-amine**.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in synthesis and drug development. They dictate choices regarding solvents, reaction conditions, and purification methods, and provide early insights into potential bioavailability.

Property	Value	Source(s)
CAS Number	17741-13-8	[4]
Molecular Formula	C ₁₀ H ₁₄ N ₂	[4][5]
Molecular Weight	162.23 g/mol	[4][5]
Appearance	Not specified; likely an oil or low-melting solid	
Boiling Point	~307.7 °C at 760 mmHg (Predicted)	[4]
Density	~1.083 g/cm ³ (Predicted)	[4]
XLogP3	1.7 - 1.86	[4][6]
Hydrogen Bond Donors	2	[5]
Hydrogen Bond Acceptors	2	[5]
Topological Polar Surface Area	27.8 Å ²	[5]

Scientist's Insight: The XLogP3 value of ~1.8 suggests a moderate lipophilicity. This is often a desirable characteristic in drug candidates, as it balances aqueous solubility (for formulation and transport in blood) with lipid solubility (for membrane permeability). The presence of two hydrogen bond donors (the two N-H groups) and two acceptors (the two nitrogen atoms) indicates that the molecule will be capable of engaging in significant hydrogen bonding, which will influence its melting point, boiling point, and interactions with biological targets.

Synthesis and Characterization

The reliable synthesis of 3-(phenylamino)pyrrolidine is crucial for its use as a building block. Two common and powerful strategies in modern organic synthesis are reductive amination and Buchwald-Hartwig amination.

Synthetic Strategies

A. Reductive Amination of 3-Pyrrolidinone

This is a classical and cost-effective method. The underlying principle is the formation of an enamine or iminium ion intermediate from the reaction of a ketone (3-pyrrolidinone) and an amine (aniline), which is then reduced *in situ* to the desired amine.

- **Causality:** The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred over agents like sodium borohydride because it is milder, non-hygroscopic, and selective for the iminium ion over the ketone starting material, which minimizes the formation of 3-hydroxypyrrolidine as a byproduct. The reaction is typically run in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE), which are effective at solubilizing the reagents and intermediates. Acetic acid is often used as a catalyst to facilitate the formation of the iminium ion intermediate.^[7]

B. Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen bonds, particularly for creating N-aryl amines.^{[8][9]} It involves coupling an aryl halide or triflate (e.g., bromobenzene) with an amine (e.g., 3-aminopyrrolidine).

- **Expertise:** The power of this method lies in its remarkable functional group tolerance and broad substrate scope.^[10] The choice of ligand for the palladium catalyst is paramount and is what has enabled the reaction's evolution. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often used because they promote the rate-limiting reductive elimination step, leading to higher yields and allowing the use of less reactive aryl chlorides.^[11] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active palladium-amido complex.^[8]

Representative Experimental Protocols

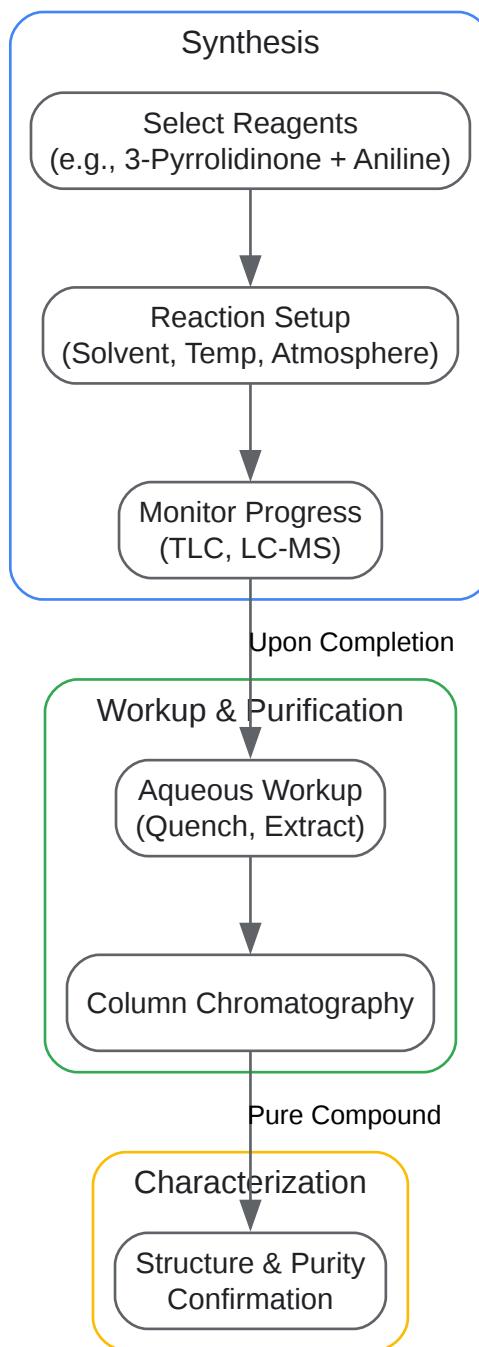
Protocol 1: Reductive Amination

- **Setup:** To a round-bottom flask under a nitrogen atmosphere, add N-Boc-3-pyrrolidinone (1.0 eq.), aniline (1.1 eq.), and anhydrous dichloroethane (DCE).
- **Reaction:** Add glacial acetic acid (2.0 eq.) to the mixture. Stir for 30 minutes at room temperature.

- Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes.
Rationale: Portion-wise addition helps control any exotherm.
- Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting ketone is consumed.
- Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product (N-Boc-3-(phenylamino)pyrrolidine) by column chromatography on silica gel.
- Deprotection: The Boc protecting group can be removed by treating the purified intermediate with an acid such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane to yield the final product.

Protocol 2: Buchwald-Hartwig Amination

- Setup: In a glovebox, add $\text{Pd}_2(\text{dba})_3$ (0.01 eq.), a suitable phosphine ligand like XPhos (0.02 eq.), and sodium tert-butoxide (1.4 eq.) to an oven-dried Schlenk flask.
- Reagents: Add N-Boc-3-aminopyrrolidine (1.2 eq.) and bromobenzene (1.0 eq.). Evacuate and backfill the flask with argon three times.
- Reaction: Add anhydrous toluene via syringe. Heat the reaction mixture to 80-100 °C.
Rationale: This temperature is typically sufficient to drive the catalytic cycle without causing degradation.
- Monitoring: Stir for 8-16 hours, monitoring by GC-MS or LC-MS.
- Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
- Purification & Deprotection: Concentrate the filtrate and purify by column chromatography. Deprotect as described in Protocol 1.



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Figure 2: General workflow for the synthesis and purification of 3-(phenylamino)pyrrolidine.

Spectroscopic Profile (Predicted)

As experimental spectra are not readily available in the literature, the following is a predicted profile based on established spectroscopic principles for amines and data from analogous

structures. This serves as a benchmark for researchers synthesizing this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to overlapping signals of the pyrrolidine ring protons.[12]

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
Aromatic-H (ortho)	6.6 - 6.8	d or dd	Upfield shift due to electron-donating effect of the amine.
Aromatic-H (meta)	7.1 - 7.3	t or m	
Aromatic-H (para)	6.5 - 6.7	t	
Pyrrolidine-H (C3-H)	3.8 - 4.2	m	Deshielded by adjacent nitrogen.
Pyrrolidine-H (C2-H, C5-H)	2.9 - 3.4	m	Protons adjacent to the ring nitrogen.
Pyrrolidine-H (C4-H)	1.9 - 2.4	m	Complex splitting pattern expected.
N-H (both)	3.5 - 5.0 (broad)	br s	Chemical shift is concentration-dependent; will exchange with D ₂ O. [12]

¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon skeleton.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
Aromatic-C (ipso, C-N)	145 - 148	Quaternary carbon attached to the exocyclic nitrogen.
Aromatic-C (ortho, meta)	115 - 130	
Aromatic-C (para)	112 - 116	
Pyrrolidine-C (C3)	50 - 55	Carbon bearing the phenylamino group.
Pyrrolidine-C (C2, C5)	45 - 50	Carbons adjacent to the ring nitrogen.
Pyrrolidine-C (C4)	30 - 35	

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying key functional groups.

[\[13\]](#)

Vibration	Predicted Wavenumber (cm ⁻¹)	Intensity	Notes
N-H Stretch (Secondary Amine)	3350 - 3310	Medium	A single, sharp peak characteristic of a secondary amine. [13]
N-H Stretch (Ring Amine)	3350 - 3310	Medium	May overlap with the exocyclic N-H stretch.
C-H Stretch (Aromatic)	3100 - 3000	Medium	
C-H Stretch (Aliphatic)	3000 - 2850	Medium	C-H bonds of the pyrrolidine ring.
N-H Bend	1650 - 1580	Medium	
C=C Stretch (Aromatic)	1600 & 1500	Strong	Two characteristic bands for the phenyl ring.
C-N Stretch (Aromatic)	1335 - 1250	Strong	C-N bond of the aniline moiety. [13]
C-N Stretch (Aliphatic)	1250 - 1020	Medium	C-N bonds of the pyrrolidine ring.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation patterns.

Ion	Predicted m/z	Notes
$[M]^+$ (Molecular Ion)	162.12	Corresponds to the exact mass of $C_{10}H_{14}N_2$.
$[M+H]^+$	163.12	Commonly observed in ESI-MS. ^[6]
Major Fragments	~106, ~84, ~77	Predicted fragments from alpha-cleavage next to the nitrogen atoms and loss of the phenyl group.

Applications in Drug Development

The 3-(phenylamino)pyrrolidine scaffold is of significant interest to medicinal chemists for several reasons.

- **Privileged Scaffold:** The pyrrolidine ring is a "privileged scaffold," meaning it is a structural motif that appears in drugs active against a range of different biological targets.^[1] Its inherent stereochemistry and rigid, three-dimensional shape allow for precise orientation of substituents to fit into protein binding pockets.^[2]
- **Vector for Diversity:** The secondary amine of the pyrrolidine ring and the secondary aniline amine provide two distinct points for chemical modification. This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR). For example, the pyrrolidine nitrogen can be alkylated or acylated, while the phenylamino group can be further derivatized.
- **Therapeutic Potential:** Derivatives of N-phenylamino heterocycles have shown promise in various therapeutic areas. For instance, N-phenylamino derivatives of pyrrolidine-2,5-diones have been synthesized and evaluated for anticonvulsant activity.^[5] The scaffold is also explored for its potential in developing agents for central nervous system (CNS) conditions, as well as for anti-inflammatory and analgesic applications.

Safety, Handling, and Storage

As a research chemical, **N-phenylpyrrolidin-3-amine** and its derivatives must be handled with appropriate care. The following guidance is synthesized from safety data sheets of structurally similar compounds.

- Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and/or face shield).[8][14]
- Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing fumes, vapor, or dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]
- Hazards: While specific data for this compound is limited, analogous amines are often classified as harmful if swallowed, in contact with skin, or if inhaled. They may also cause skin and eye irritation.[10]
- Fire Safety: Keep away from open flames, sparks, and heat. Use dry chemical, CO₂, or alcohol-resistant foam for extinction.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14]

Conclusion

N-phenylpyrrolidin-3-amine (specifically, 3-(phenylamino)pyrrolidine) represents a highly valuable and versatile chemical scaffold for modern drug discovery. Its physicochemical properties make it an attractive starting point for medicinal chemistry campaigns. With robust and scalable synthetic routes like reductive amination and Buchwald-Hartwig amination, this building block is readily accessible. The predicted spectroscopic profile provided in this guide offers a solid framework for its characterization. Given the proven success of the pyrrolidine core in numerous pharmaceuticals, continued exploration of derivatives built from this scaffold holds significant promise for the development of next-generation therapeutics.

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